The compound is synthesized through various chemical pathways involving nucleoside analogs. Phosphonates are known for their stability and biological activity, making them significant in medicinal chemistry. They are often used as prodrugs to enhance the bioavailability of nucleoside therapeutics targeting viral infections such as hepatitis and HIV .
The synthesis of 5'-deoxypyridoxal 5'-methylenephosphonic acid typically involves several key steps:
The molecular structure of 5'-deoxypyridoxal 5'-methylenephosphonic acid features a pyridoxal backbone with a methylenephosphonic acid group at the 5' position. Key structural characteristics include:
5'-Deoxypyridoxal 5'-methylenephosphonic acid participates in various chemical reactions that are essential for its application as a prodrug:
The mechanism of action for 5'-deoxypyridoxal 5'-methylenephosphonic acid primarily involves its role as a prodrug:
The physical and chemical properties of 5'-deoxypyridoxal 5'-methylenephosphonic acid include:
5'-Deoxypyridoxal 5'-methylenephosphonic acid finds applications primarily in:
The systematic IUPAC name for this compound is 2-(4-formyl-5-hydroxy-6-methylpyridin-3-yl)ethylphosphonic acid, reflecting its precise atomic connectivity and functional groups . It belongs to the broader category of organophosphorus compounds, specifically classified as phosphonic acid derivatives characterized by a direct carbon-phosphorus (C–P) bond. This structural feature distinguishes phosphonates from phosphate esters (which contain labile C–O–P bonds) and confers exceptional metabolic stability against enzymatic hydrolysis [3]. The molecule integrates a modified pyridoxal (vitamin B₆ aldehyde) scaffold with a methylenephosphonic acid moiety (–CH₂–PO₃H₂) at the 5' position, replacing the natural phosphate ester group found in pyridoxal 5'-phosphate [1] .
Table 1: Nomenclature and Molecular Descriptors
Property | Value | |
---|---|---|
IUPAC Name | 2-(4-formyl-5-hydroxy-6-methylpyridin-3-yl)ethylphosphonic acid | |
Molecular Formula | C₉H₁₂NO₅P | |
Canonical SMILES | CC1=NC=C(C(=C1O)C=O)CCP(=O)(O)O | |
Molecular Weight | 245.17 g/mol | |
CAS Registry Number | 19730-75-7 |
The molecular architecture comprises:
The strategic design of 5'-deoxypyridoxal 5'-methylenephosphonic acid emerged in the late 20th century as part of efforts to develop metabolically stable enzyme inhibitors. Its synthesis was first reported circa the assignment of its CAS Registry Number (19730-75-7) in 1973, contemporaneous with broader explorations into phosphonate bioisosteres . This compound represents a deliberate structural perturbation of the essential cofactor pyridoxal 5'-phosphate (PLP), wherein the hydrolytically vulnerable 5'-phosphate ester (–O–PO₃²⁻) is replaced by a non-hydrolyzable methylenephosphonate linkage (–CH₂–PO₃²⁻) [1].
Historically, its development paralleled advances in:
These efforts established methylenephosphonates as critical tools for probing PLP-dependent enzymatic mechanisms and designing antimetabolites targeting vitamin B₆ metabolism in pathogens.
The methylenephosphonate group (–CH₂–PO₃²⁻) confers unique biochemical properties that underpin this compound’s significance:
Table 2: Key Biological Applications and Mechanisms
Application Domain | Proposed Mechanism | |
---|---|---|
Enzyme Inhibition | Competitive binding at PLP cofactor sites in aminotransferases | |
Antiviral Action | Mimics nucleotides, inhibiting viral nucleic acid synthesis | |
Metabolic Studies | Blocks recycling of 5'-methylthioadenosine in polyamine pathways | [4] |
The phosphonate moiety also enhances membrane permeability compared to phosphorylated analogues, as its charge distribution facilitates transport via organic anion transporters. Once intracellular, its stability allows accumulation to pharmacologically relevant concentrations, making it a versatile precursor for bioactive molecules targeting nucleotide and amino acid metabolism [3] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7